2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
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Overview
Description
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a carboxylic acid group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of 4-methylphenylamine with salicylic acid under acidic conditions.
Quinoline Ring Formation: The quinoline core can be constructed via the Pfitzinger reaction, which involves the reaction of isatin with an appropriate ketone in the presence of a base.
Coupling Reaction: The benzoxazole and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-14-6-8-15(9-7-14)23-19-12-16(10-11-21(19)26-29-23)22-13-18(24(27)28)17-4-2-3-5-20(17)25-22/h2-13H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRRCQEVTTXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=CC=CC=C5C(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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